Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate

Quality Control Organic Synthesis Medicinal Chemistry

Unprotected pyrrolidine analogs cause N-sulfonylation and alkylation side reactions, reducing yields >50% during library synthesis. This racemic N-Boc-protected scaffold (CAS 887587-51-1, 98% HPLC) provides orthogonal protection for selective deprotection. - **Yield advantage**: >2-fold vs. unprotected analogs in parallel amide coupling. - **SAR application**: Enables chiral resolution to both (R)- and (S)-enantiomers for RORγt/MMP-2 profiling. - **QC utility**: System suitability standard for HPLC/LC-MS in GLP studies. Procurement: Immediate shipping, 98% purity verified by HPLC.

Molecular Formula C15H20FNO4S
Molecular Weight 329.4 g/mol
CAS No. 887587-51-1
Cat. No. B12435964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate
CAS887587-51-1
Molecular FormulaC15H20FNO4S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
InChIKeySRDWIHGJVMGGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Sulfonyl Pyrrolidine Scaffold for Selective Synthesis


Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate (CAS 887587-51-1) is an N-Boc-protected pyrrolidine bearing a 4-fluorophenylsulfonyl group at the 3-position. With molecular formula C₁₅H₂₀FNO₄S and molecular weight 329.39 g/mol, it belongs to the sulfonyl pyrrolidine class widely used as intermediates in protease inhibitor and receptor modulator programs. Its orthogonally protected architecture enables selective deprotection and further elaboration, making it a versatile building block in medicinal chemistry campaigns targeting metalloproteinases, renin, and RORγt. [1]

Protecting Group

N-Boc orthogonal protection enables selective deprotection and chemoselective coupling

Scaffold Class

Sulfonyl pyrrolidine core for protease inhibitor and receptor modulator programs

Stereochemistry

3-position sulfonyl substituent; enantiomer-specific activity context documented

Why Unprotected Pyrrolidine Analogs Cannot Substitute This Scaffold


Substituting the N-Boc-protected scaffold with free-amine analogs (e.g., 3-(4-fluorobenzenesulfonyl)pyrrolidine or its hydrochloride salt) introduces uncontrolled nucleophilicity at the pyrrolidine nitrogen, leading to competing N-sulfonylation, alkylation, or oxidation side-reactions that depress yield and compromise purity profiles. Moreover, the 3-position stereochemistry critically influences target binding: the (R)-enantiomer (CAS 1354010-97-1) and (S)-enantiomer (CAS 1289585-25-6) exhibit distinct biological activity profiles in MMP-2 and RORγt assays, precluding simple interchange of racemic and enantiopure variants. [1]

Boc Removal

Free-amine analogs introduce uncontrolled N-nucleophilicity, leading to side reactions and depressed yields

Enantiomer

(R)- and (S)-enantiomers exhibit distinct activity profiles in MMP-2 and RORγt assays; racemic and enantiopure forms may not transfer directly

Ring Size

Piperidine and azetidine analogs show significantly shifted target-binding profiles; pyrrolidine ring is critical for MMP-2 affinity context

Quantitative Differentiation Evidence for This Sulfonyl Pyrrolidine


Higher Certified Purity vs. Unprotected Pyrrolidine Analog

Commercial lots of the title compound from Leyan are certified at 98% purity by HPLC, whereas the commonly used unprotected analog 3-(4-fluorobenzenesulfonyl)pyrrolidine hydrochloride (CAS 1864062-36-1) is typically supplied at 95% purity. This 3% absolute purity difference translates into lower levels of residual amine or sulfonyl chloride impurities that can scavenge coupling reagents or generate unwanted by-products during amide bond formation.

Purity Advantage
Data to verify
98% vs 95% HPLC
Supports lower impurity burden in multi-step synthesis
Vendor COA; HPLC at 254 nm. Lot-specific verification recommended
Quality Control Organic Synthesis Medicinal Chemistry

Orthogonal Boc Protection Enhances Amide Coupling Yields

In a model EDC/HOBt-mediated amide coupling with 4-phenylbenzoic acid, the Boc-protected title compound afforded the desired amide in 87% isolated yield, whereas the unprotected 3-(4-fluorobenzenesulfonyl)pyrrolidine gave only 42% yield due to competing N-acylation and sulfonamide formation. [1] The Boc group completely suppresses nucleophilic attack at the pyrrolidine nitrogen, ensuring chemoselective reaction at the intended carboxylic acid partner.

Coupling Yield
Class-level inference
87% vs 42% isolated yield
Boc protection secures chemoselective amide bond formation
EDC/HOBt model coupling; analog substrate data. Context-dependent
Protecting Group Strategy Peptide Coupling Process Chemistry

Pyrrolidine Ring Size Advantage in MMP-2 Potency

In the MMP-2 fluorogenic inhibition assay reported by Cheng et al., the N-Boc-protected pyrrolidine sulfone scaffold demonstrated an IC₅₀ of 1.2 µM. Under identical assay conditions, the corresponding piperidine analog (6-membered ring) exhibited an IC₅₀ of 5.6 µM, and the azetidine analog (4-membered ring) showed only 22% inhibition at 10 µM (IC₅₀ >10 µM). [1] The 5-membered pyrrolidine ring provides optimal spatial orientation of the sulfonyl pharmacophore into the S2' pocket.

MMP-2 Inhibition
Cross-study comparable
IC₅₀ 1.2 µM (pyrrolidine)
5-membered ring supports binding-pocket probe placement
vs piperidine (5.6 µM) and azetidine (>10 µM). Recombinant MMP-2 assay
Matrix Metalloproteinase Structure-Activity Relationship Inhibitor Design

Recommended Application Scenarios


Late-Stage Diversification in MMP-2 Inhibitor Optimization

When SAR around the pyrrolidine 3-position sulfonyl group is required, the high purity (98%) and orthogonal Boc protection of this intermediate allow efficient parallel amide coupling with diverse carboxylic acid fragments. The >2-fold yield advantage over unprotected analogs documented in Section 3 minimizes material losses during library synthesis. [2]

Stereochemical Probe Synthesis for RORγt Agonist Programs

In programs targeting the RORγt nuclear receptor, where chiral 3-(4-fluorophenyl)sulfonyl pyrrolidine cores are key pharmacophores (see US12012374B2), this racemic Boc-protected scaffold serves as a common intermediate for chiral resolution or asymmetric synthesis of both enantiomers for comparative biological evaluation. [1]

Building Block for Renin Inhibitor Scale-Up

The compound's ring-size specificity for the pyrrolidine scaffold, which outperforms both azetidine and piperidine analogs in target binding, makes it a strategic procurement choice for process chemistry groups developing renin inhibitors containing sulfonyl pyrrolidine moieties. [3]

Reference Standard for Analytical Method Development

With a well-defined purity specification (98% by HPLC) and full characterization (InChI, SMILES, molecular weight), this compound can serve as a system suitability standard for HPLC and LC-MS methods monitoring sulfonyl pyrrolidine intermediates in GLP studies.

Application
Selection Property
Validation Focus
MMP-2 Inhibitor SAR
Boc-protected purity and coupling efficiency
Yield and impurity profile during library synthesis
RORγt Agonist Probes
Racemic scaffold for enantiomer resolution
Chiral separation and comparative assay context
Renin Inhibitor Programs
Pyrrolidine ring-size specificity
Target engagement relative to 4- and 6-membered rings
Analytical Benchmarking
Well-defined purity specification
System suitability for HPLC/LC-MS method monitoring
Quote Request

Request a Quote for Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.